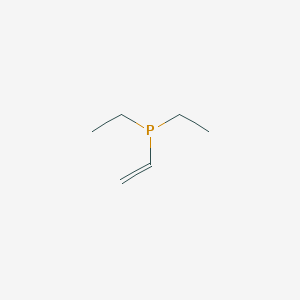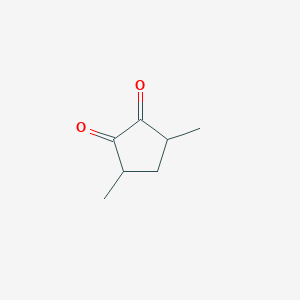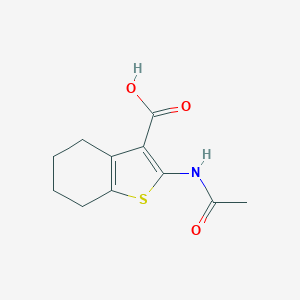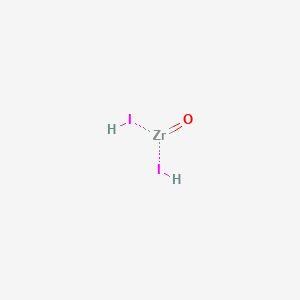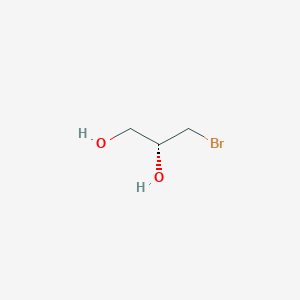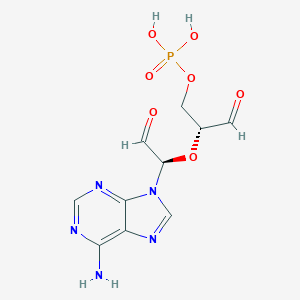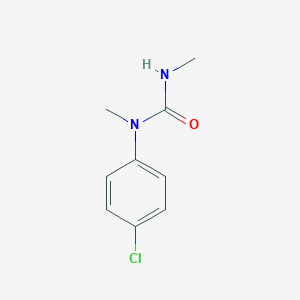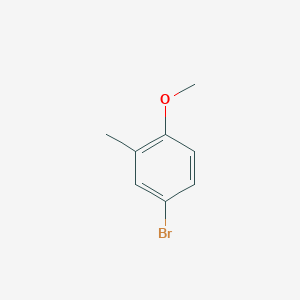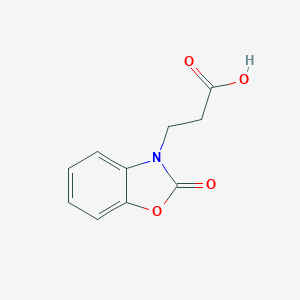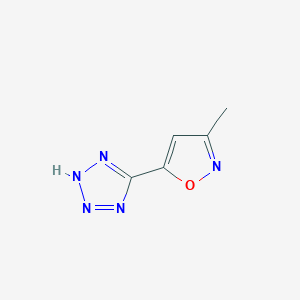
Phenylalanyl-Methionine
説明
Phenylalanyl-Methionine is a dipeptide composed of phenylalanine and methionine . It is an incomplete breakdown product of protein digestion or protein catabolism .
Chemical Reactions Analysis
In mixtures of phenylalanine and methionine, radiolytic destruction of phenylalanine is potentiated, with a maximum potentiation at a phenylalanine: methionine ratio of 2:1 . The virtually identical reactivity of monomeric phenylalanyl and methionyl compounds to reaction with H atoms can be compared to evidence that the reaction of H atoms with ribonuclease-S-peptide takes place about five times as often at the methionyl as at the phenylalanyl residue .
科学的研究の応用
Nanomedicine and Drug Delivery
The Phe-Phe motif, which includes the Phe-Met compound, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, including drug delivery and the creation of biomaterials . They have also been used to develop new therapeutic paradigms .
Biomedical Applications
Methionine, a component of the Phe-Met compound, has versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . These features give Methionine immense potential for biomedical applications . For instance, due to the disordered metabolic state of tumor cells, applications of Methionine in cancer treatment and diagnosis have been explored .
Agriculture and Plant Science
The exogenous application of Methionine and Phenylalanine, the two components of the Phe-Met compound, has been shown to confer salinity tolerance in tomato plants . This is achieved through the concerted regulation of metabolites and antioxidants . The combined application of both amino acids increased the plasma membrane stability, increased production of osmolytes and metabolites, and decreased antioxidant enzymes activities .
Biochemical Research
The Phe-Met compound is a dipeptide formed from L-phenylalanine and L-methionine residues . As such, it plays a role in various biochemical processes and can be used in research to understand these processes .
Metabolic Engineering
In metabolic engineering, the Phe-Met compound can be used to enhance the biosynthesis of L-methionine . This is achieved by strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH .
Peptide Self-Assembly
The Phe-Phe motif, which includes the Phe-Met compound, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is crucial in the development of various materials and technologies .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOHODCEOHCZBM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phenylalanyl-Methionine | |
CAS RN |
15080-84-9 | |
| Record name | Phenylalanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the dipeptide sequence Phe-Met influence the activity of chymosin, an enzyme crucial for milk coagulation?
A1: Research suggests that chymosin exhibits a preference for cleaving peptide bonds where Phenylalanyl-Methionine (Phe-Met) or Phenylalanyl-Isoleucine (Phe-Ile) are present within specific structural contexts. This preference stems from the compatibility of these dipeptides with the enzyme's active site. Notably, the presence of a serine residue near the Phe-Met bond in κ-casein, a milk protein, appears to enhance chymosin's cleavage activity. []
Q2: Is there a connection between the peptide FMRFamide (Phe-Met-Arg-Phe-NH2) and opioid peptides like Met-enkephalin in terms of their biological effects?
A2: Yes, structural similarities between FMRFamide and the C-terminally extended Met-enkephalin analog, Tyr-Gly-Gly-Phe-Met-Arg-Phe (YGGFMRF), suggest a potential interaction. Studies show that FMRFamide, when administered intrathecally, can reduce the pain-relieving effects of both YGGFMRF and morphine. Intriguingly, FMRFamide-like immunoreactivity found in bovine brain extracts also exhibits this antagonistic effect on YGGFMRF analgesia. []
Q3: What role does the Phe-Met bond play in the context of rennin, a key enzyme in cheese production?
A3: Rennin, similar to chymosin, demonstrates a high degree of specificity for cleaving the Phe-Met bond in κ-casein. This cleavage is crucial for initiating the milk coagulation process during cheesemaking. [] Further research has shown that the presence of a serine residue near the Phe-Met bond in both κ-casein and synthetic peptides enhances rennin's activity, highlighting the importance of surrounding amino acids in influencing enzymatic cleavage. []
Q4: What is the molecular formula and weight of the dipeptide Phenylalanyl-Methionine (Phe-Met)?
A4: The molecular formula of Phenylalanyl-Methionine is C14H18N2O3S. Its molecular weight is 294.38 g/mol.
Q5: Can you elaborate on the role of Phenylalanyl-Methionine (Phe-Met) as a substrate for studying aminopeptidase activity in the brain?
A5: Phenylalanyl-Methionine serves as a valuable tool for investigating aminopeptidase activity, particularly within the context of neuropeptide degradation. Researchers utilize this dipeptide to assess the enzymatic activity of aminopeptidases that cleave amino acids from the N-terminus of peptides. This research is particularly relevant for understanding the regulation of neuropeptide signaling in the brain, as aminopeptidases play a crucial role in terminating neuropeptide action. []
Q6: How have computational methods been employed to understand the stability and conformational preferences of enkephalins, particularly those containing the dipeptide sequence Phe-Met?
A6: Researchers utilize computational techniques like molecular modeling and simulations to gain insights into the structural characteristics of enkephalins. Specifically, these methods help elucidate the stability and conformational preferences of these peptides in various environments, including interactions with solvents and receptors. By substituting glycine residues in the enkephalin backbone with α-aminoisobutyryl (Aib) at positions 2 and 3, researchers have been able to stabilize specific β-turn conformations within these molecules. This modification has been shown to significantly impact the biological activity of enkephalins. [, ]
Q7: What is the significance of the C-terminal Arg-Phe-NH2 sequence in FMRFamide (Phe-Met-Arg-Phe-NH2) for its biological activity?
A7: The C-terminal Arg-Phe-NH2 sequence in FMRFamide is crucial for its interaction with specific receptors and subsequent biological effects. Studies have demonstrated that modifications to this sequence, particularly altering the arginine and phenylalanine residues, can significantly diminish or abolish its activity. This specificity highlights the importance of the C-terminal region in mediating FMRFamide's effects on various physiological processes, including cardiovascular regulation and muscle contraction. [, ]
Q8: How do structural modifications to FMRFamide (Phe-Met-Arg-Phe-NH2) analogs impact their ability to influence colonic motility in mice?
A8: Research indicates that the C-terminal Arg-Phe-NH2 sequence is essential for the inhibitory effects of FMRFamide analogs on colonic motility. Introducing D-amino acid substitutions within the FMRFamide sequence, particularly a D-methionine at the second position ([D-Met2]-FMRFamide or DMFa), enhances the peptide's activity, suggesting an interaction with opioid receptors. These findings underscore the importance of specific structural features in mediating the effects of FMRFamide-related peptides on gut motility. []
Q9: How do structural modifications at the C-terminus of bifunctional peptides affect their interactions with δ/μ opioid receptors and neurokinin 1 receptors?
A9: Studies using dodecylphosphocholine (DPC) micelles have shown that even minor modifications at the C-terminus of bifunctional peptides can significantly impact their conformation when bound to micelles. These conformational changes, in turn, influence the peptides' interactions with both δ/μ opioid receptors and neurokinin 1 receptors. These findings highlight the importance of membrane-bound peptide conformation in receptor binding and subsequent biological activity, even when modifications seem distant from the primary pharmacophore. []
Q10: Can you elaborate on the in vitro effects of FMRFamide (Phe-Met-Arg-Phe-NH2) and its analogs on the anterior gizzard of Aplysia?
A10: In vitro studies using isolated tissues from the sea slug Aplysia have shown that FMRFamide and its analog, YGGFMRFamide, effectively inhibit spontaneous contractions of the anterior gizzard. This inhibitory action suggests a potential role of FMRFamide-related peptides in regulating gut motility. Additionally, FMRFamide has been shown to suppress the excitatory response to acetylcholine in both the Aplysia anterior gizzard and the isolated stomach region of Navanax, further highlighting its potential influence on digestive processes. []
Q11: How have analytical techniques like High-Performance Liquid Chromatography (HPLC) been employed in the study of proenkephalin processing?
A11: HPLC plays a crucial role in analyzing the processing of proenkephalin, a precursor molecule for various opioid peptides. By separating and identifying the different peptide fragments generated during proenkephalin cleavage, researchers can gain valuable insights into the enzymes involved and the specific processing pathways active in different tissues. This information is vital for understanding how opioid peptides are produced and regulated in the nervous system. [, ]
Q12: How is mass spectrometry utilized in determining the amino acid sequence of peptides, particularly those related to opioid activity?
A12: Mass spectrometry has proven to be an invaluable tool for elucidating the amino acid sequence of peptides, especially those exhibiting opioid activity. By analyzing the mass-to-charge ratio of fragmented peptides, researchers can deduce the sequence of amino acids in the original peptide. This technique was instrumental in determining the structure of alpha-endorphin and gamma-endorphin, two opioid peptides derived from beta-lipotropin, highlighting its significance in neuropeptide research. []
Q13: What is the historical significance of the discovery of FMRFamide (Phe-Met-Arg-Phe-NH2)?
A13: The discovery of FMRFamide marked a significant milestone in neuropeptide research. First isolated from the clam Macrocallista nimbosa, FMRFamide became the founding member of a large family of neuropeptides found in both invertebrates and vertebrates. This discovery underscored the evolutionary conservation of neuropeptide signaling pathways and paved the way for exploring the diverse roles of FMRFamide-related peptides in various physiological processes. []
Q14: How has research on neuropeptides like FMRFamide (Phe-Met-Arg-Phe-NH2) fostered cross-disciplinary collaborations?
A14: The study of neuropeptides like FMRFamide has attracted researchers from diverse fields, including neuroscience, physiology, pharmacology, and molecular biology. This interdisciplinary interest stems from the intricate roles that neuropeptides play in modulating various physiological systems. Collaborative efforts have been instrumental in unraveling the synthesis, release, receptor interactions, and downstream signaling pathways of these peptides, highlighting the power of cross-disciplinary approaches in advancing our understanding of complex biological systems. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





